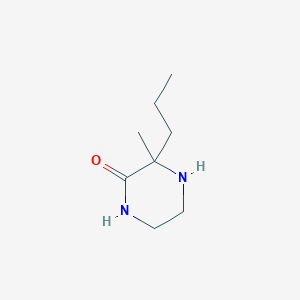
3-Methyl-3-propylpiperazin-2-one
Übersicht
Beschreibung
3-Methyl-3-propylpiperazin-2-one, also known as MPP, is a cyclic urea molecule . It has a molecular weight of 156.23 and is typically available in powder form .
Molecular Structure Analysis
The IUPAC name for 3-Methyl-3-propylpiperazin-2-one is 3-methyl-3-propyl-2-piperazinone . The InChI code is 1S/C8H16N2O/c1-3-4-8(2)7(11)9-5-6-10-8/h10H,3-6H2,1-2H3,(H,9,11) .Physical And Chemical Properties Analysis
3-Methyl-3-propylpiperazin-2-one is a powder at room temperature . The compound is stable under normal shipping temperatures .Wissenschaftliche Forschungsanwendungen
1. Catalyst in Organic Synthesis
3-Methyl-3-propylpiperazin-2-one derivatives have been utilized as catalysts in organic synthesis. For instance, silica-bonded N-propylpiperazine derivatives have been used as recyclable basic catalysts for the synthesis of complex organic compounds like 3,4-dihydropyrano[c]chromene derivatives and Biscoumarins, offering an efficient and environmentally friendly approach to chemical synthesis (Niknam & Jamali, 2012).
2. Synthesis of Heterocyclic Compounds
Compounds derived from 3-Methyl-3-propylpiperazin-2-one have been instrumental in the synthesis of various heterocyclic compounds. These include the preparation of 4H-pyran derivatives, which are critical in the development of potential pharmaceuticals (Niknam et al., 2013).
3. Medicinal Chemistry and Drug Design
In medicinal chemistry, derivatives of 3-Methyl-3-propylpiperazin-2-one have been used to create compounds with potential therapeutic applications. For example, the design and synthesis of non-imidazole histamine H3 ligands have been explored, contributing to the development of new drugs for neurological disorders (Guryn et al., 2018).
4. Antimicrobial Activity
Compounds synthesized using 3-Methyl-3-propylpiperazin-2-one have shown promise in antimicrobial applications. For instance, new derivatives have been synthesized and evaluated for their antimicrobial activity against different bacterial and fungal strains, indicating potential use in combating infections (Ghashang et al., 2015).
5. Alzheimer’s Disease Research
3-Methyl-3-propylpiperazin-2-one derivatives have been investigated in the context of Alzheimer's disease. Researchers have identified multifunctional compounds among non-imidazole histamine H3 receptor ligands, which could be beneficial in the treatment of this neurodegenerative disease (Jończyk et al., 2019).
6. Cardiovascular Research
These compounds have also been explored for their potential in cardiovascular research, particularly as α1-adrenoceptor antagonists, which could be valuable in the treatment of conditions like hypertension (Chern et al., 1993).
Safety and Hazards
The compound is classified under GHS07 and carries a warning signal . Hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust and washing skin thoroughly after handling .
Wirkmechanismus
Mode of Action
It is known that the ability of a drug to affect a given receptor is related to the drug’s affinity and intrinsic efficacy . The drug’s affinity and activity are determined by its chemical structure .
Biochemical Pathways
It is known that exquisite mechanisms have evolved that control the flux of metabolites through metabolic pathways to ensure that the output of the pathways meets biological demand .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound. Drug likeness parameters are important indicators of whether a molecule possesses suitable ADME properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methyl-3-propylpiperazin-2-one . Factors such as light, temperature, and pollution could potentially alter the gene expression and thereby the action of the compound .
Eigenschaften
IUPAC Name |
3-methyl-3-propylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-3-4-8(2)7(11)9-5-6-10-8/h10H,3-6H2,1-2H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKPCPMHYREPAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(C(=O)NCCN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-3-propylpiperazin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 6-bromobenzo[D]isothiazole-3-carboxylate](/img/structure/B1425507.png)





![3-(4-Chloro-[1,3,5]triazin-2-YL)-benzonitrile](/img/structure/B1425516.png)
![(1Z)-2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-phenylethanone oxime](/img/structure/B1425518.png)





